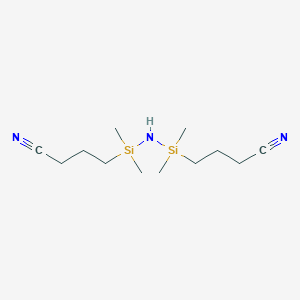

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI), also known as TBDMS cyanide, is a chemical compound that is widely used in scientific research. It is an important reagent in organic synthesis and is used in the protection of alcohols, amines, and carboxylic acids. In

Mechanism of Action

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide reacts with the hydroxyl, amino, or carboxyl group of a molecule to form a silyl ether, silylamine, or silyl ester, respectively. The silyl group protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed by treatment with an acid or fluoride ion source.

Biochemical and physiological effects:

There is limited information available on the biochemical and physiological effects of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide. However, it is known to be relatively non-toxic and is not classified as a hazardous substance.

Advantages and Limitations for Lab Experiments

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is a versatile reagent that is easy to handle and store. It is stable under a wide range of conditions and can be used in a variety of organic solvents. However, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide can be difficult to remove from a molecule once it has been introduced, and the deprotection step can be time-consuming and require harsh conditions.

Future Directions

There are several future directions for the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide in scientific research. One potential area is in the development of new protecting groups that are easier to remove than the silyl group. Another area is in the synthesis of new pharmaceuticals and natural products that require the use of Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a key reagent. Finally, there is potential for the development of new analytical methods that utilize Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide as a reagent.

Conclusion:

In conclusion, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is an important reagent in organic synthesis and is widely used in scientific research. It is a versatile reagent that is easy to handle and store, and it has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While there are some limitations to its use, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide remains an important tool for synthetic chemists and has many potential future applications.

Synthesis Methods

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is synthesized by reacting Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) chloride with sodium cyanide in the presence of a suitable solvent such as acetonitrile or dimethylformamide. The reaction is carried out under anhydrous conditions and at a low temperature to prevent the formation of unwanted by-products.

Scientific Research Applications

Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. In addition, Butanenitrile,4,4'-(1,1,3,3-tetramethyl-1,3-disilazanediyl)bis-(9CI) cyanide is used in the preparation of organosilicon compounds and as a reagent in analytical chemistry.

properties

IUPAC Name |

4-[[[3-cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h15H,5-8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNLXMDXGKSYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)N[Si](C)(C)CCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[[3-Cyanopropyl(dimethyl)silyl]amino]-dimethylsilyl]butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)